2-Chloro-N,N-diethylethyl-d4-amine
Overview
Description
2-Chloro-N,N-diethylethyl-d4-amine is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of 2-chloro-N,N-diethylethylamine, where the hydrogen atoms are replaced with deuterium (d4). This compound is primarily utilized in the synthesis of other complex molecules and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethylethyl-d4-amine typically involves the reaction of diethylamine with a deuterated chloroethyl compound. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Materials: Diethylamine and deuterated chloroethyl compound.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethylethyl-d4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used. The reactions are performed under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Substitution Reactions: New amines, thiols, or other substituted derivatives.
Oxidation Reactions: N-oxides or other oxidized products.
Reduction Reactions: Amines or other reduced compounds.
Scientific Research Applications
2-Chloro-N,N-diethylethyl-d4-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethylethyl-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in various reactions and processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participates in various substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
2-Chloro-N,N-diethylethyl-d4-amine is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Chloro-N,N-diethylethylamine: The non-deuterated version of the compound.
2-Chloro-N,N-dimethylethylamine: A similar compound with methyl groups instead of ethyl groups.
2-Chloro-N,N-diisopropylethylamine: A compound with isopropyl groups instead of ethyl groups.
The deuterium labeling in this compound provides enhanced stability and allows for detailed studies in various scientific fields, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNODNLFSHHCV-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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